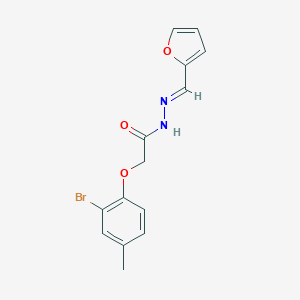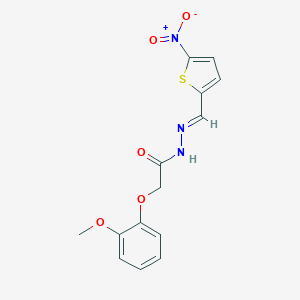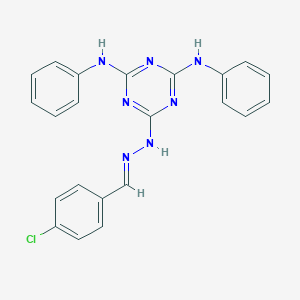
1-(2,4-Dinitrophenyl)-3-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrophenyl is a chemical group derived from 2,4-dinitrophenol, which is a yellow, crystalline solid that is used in manufacturing a variety of things such as dyes, wood preservatives, and pesticides . Piperazine is a cyclic organic compound that is used in the manufacture of plastics, resins, pesticides, brake fluid and other industrial materials.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the IR, 1H NMR, and 13C NMR spectra provide valuable information about the functional groups and the carbon skeleton of a molecule .Chemical Reactions Analysis
2,4-Dinitrophenylhydrazine is known to react with aldehydes and ketones to form yellow, orange, or reddish-orange precipitates .Physical And Chemical Properties Analysis
2,4-Dinitrophenylhydrazine is a red to orange solid. It is a substituted hydrazine . The solid is relatively sensitive to shock and friction .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry: Chiral Separation
1-(2,4-Dinitrophenyl)-3-methylpiperazine: is utilized in analytical chemistry for the chiral separation of amino acids. It reacts with primary amines to form derivatives that can be separated by reverse-phase chromatography, allowing for the distinction between D- and L-amino acids .
Biomedicine: Drug Development
In biomedicine, this compound’s derivatives, such as hydrazones, are explored for their therapeutic potential against diseases like cancer, Alzheimer’s, and leishmaniasis. They are also investigated for their use in site-specific drug release, which could enhance targeted drug delivery to tumor tissues or thrombotic areas .
Pharmaceuticals: Fungicide and Metal-Extracting Agents
Hydrazone derivatives of 1-(2,4-Dinitrophenyl)-3-methylpiperazine are used in pharmaceuticals as fungicides and metal-extracting agents. These properties are significant for developing new medications and treatments for various mental disorders and illnesses like tuberculosis and leprosy .
Agriculture: Pesticide Development
The compound’s derivatives are being studied for their use in agriculture, particularly in the development of new pesticides. Their ability to act as fungicides could lead to more effective crop protection solutions .
Material Science: Electrochromic Devices
In material science, the compound is part of the synthesis of conjugated oligomers used in electrochromic devices. These oligomers exhibit multiple redox processes and changes in electronic absorption spectra, which are essential for developing smart windows and displays .
Environmental Science: Sensor Materials
Derivatives of 1-(2,4-Dinitrophenyl)-3-methylpiperazine are used to construct sensor materials for detecting environmental hazards such as fluoride ions, cyanide ions, heavy metals, and poisonous fumes. This application is crucial for monitoring and maintaining environmental safety .
Supramolecular Chemistry: Molecular Systems
This compound contributes to the creation of complex molecular systems in supramolecular chemistry, which include controlled switching, rotational motion, and potential data storage applications. These systems leverage the electrochemical properties of bipyridinium ions, which are related to the compound’s derivatives .
Photoredox Catalysis: Synthesis of Phenanthridines
In the field of photoredox catalysis, 1-(2,4-Dinitrophenyl)-3-methylpiperazine is involved in the metal-free visible-light photoredox-catalyzed intermolecular cyclization reactions. This process is used to synthesize phenanthridines, compounds with various applications in medicinal chemistry .
Wirkmechanismus
Target of Action
The primary target of 1-(2,4-Dinitrophenyl)-3-methylpiperazine is likely to be similar to that of 2,4-Dinitrophenol (DNP), given the structural similarity. DNP is known to target the adenine nucleotide translocase (ANT1) and uncoupling proteins (UCP1-UCP3) in the mitochondria . These proteins play a crucial role in energy production and regulation within the cell.
Mode of Action
1-(2,4-Dinitrophenyl)-3-methylpiperazine, like DNP, is likely to act as an uncoupler of oxidative phosphorylation in mitochondria . This means it disrupts the normal energy production process, causing a rapid loss of ATP as heat . The compound interacts with its targets (ANT1 and UCP1-UCP3), enhancing the protonophoric effect of DNP . This interaction leads to changes in the energy balance within the cell, affecting various cellular processes.
Biochemical Pathways
The compound’s action affects the oxidative phosphorylation pathway in the mitochondria . By uncoupling this process, it disrupts the normal flow of protons across the mitochondrial membrane, leading to a rapid loss of ATP and an increase in heat production . This can have downstream effects on numerous cellular processes that rely on ATP for energy.
Pharmacokinetics
Dnp exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . This could potentially impact the bioavailability of the compound, influencing its efficacy and toxicity.
Result of Action
The primary result of the compound’s action is a disruption of normal energy production within the cell . This can lead to a variety of effects, depending on the specific cell type and the overall energy balance within the organism. In some cases, this could potentially lead to weight loss, as the body burns more energy to compensate for the loss of ATP .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2,4-Dinitrophenyl)-3-methylpiperazine. For example, the compound’s action may be influenced by the presence of other chemicals, the pH of the environment, and the temperature
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2,4-dinitrophenyl)-3-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-8-7-13(5-4-12-8)10-3-2-9(14(16)17)6-11(10)15(18)19/h2-3,6,8,12H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUHRNFZJODRNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-N-[3-(furan-2-ylmethylene-hydrazinocarbonyl)-phenyl]-benzamide](/img/structure/B386785.png)
![N-(4-{[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]carbonyl}phenyl)octanamide](/img/structure/B386786.png)
![N-[1-({2-[4-(diethylamino)benzylidene]hydrazino}carbonyl)-2-methylbutyl]benzamide](/img/structure/B386787.png)
![N'-(5-bromo-2-ethoxybenzylidene)-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B386791.png)
![4-Bromo-2-{[(3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B386795.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B386796.png)
![2-N-[(E)-(3-chlorophenyl)methylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B386797.png)

![5-{[(5-{3-Nitrophenyl}-2-furyl)methylene]amino}-2-(4-methoxyphenyl)-1,3-benzoxazole](/img/structure/B386801.png)

![N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B386803.png)
![2-Bromo-6-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-4-methylphenol](/img/structure/B386806.png)
